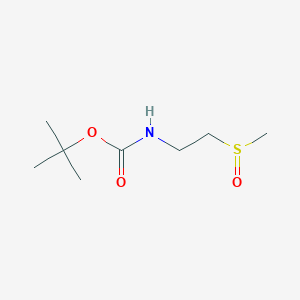

tert-Butyl (2-(methylsulfinyl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methylsulfinylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3)12-7(10)9-5-6-13(4)11/h5-6H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKRMBZYFQEIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Boc Protection Followed by Sulfide Oxidation

- Starting Material : 2-Aminoethanethiol.

- Protection : React with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to form tert-Butyl (2-mercaptoethyl)carbamate .

- Methylation : Treat with methyl iodide (CH₃I) in a polar aprotic solvent (e.g., DMF) to yield tert-Butyl (2-(methylthio)ethyl)carbamate .

- Oxidation : Use meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in acetic acid to oxidize the sulfide to sulfoxide, producing the final product.

Reaction Scheme :

$$

\text{HS-CH₂CH₂-NH₂} \xrightarrow{\text{Boc₂O}} \text{Boc-NH-CH₂CH₂-SH} \xrightarrow{\text{CH₃I}} \text{Boc-NH-CH₂CH₂-S-CH₃} \xrightarrow{\text{m-CPBA}} \text{Boc-NH-CH₂CH₂-S(O)-CH₃}

$$

Route 2: Sulfoxide Formation Prior to Boc Protection

- Starting Material : 2-(Methylsulfinyl)ethylamine.

- Protection : Direct Boc protection using Boc₂O in a basic aqueous/organic biphasic system.

- Sulfoxides are prone to decomposition under acidic or strongly basic conditions, necessitating mild reaction conditions.

Optimization and Comparative Analysis

Key parameters influencing yield and selectivity include:

| Step | Reagents/Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Boc Protection | Boc₂O, NaOH, THF/H₂O | 85–90% | High efficiency, mild conditions | Requires anhydrous handling |

| Methylation | CH₃I, K₂CO₃, DMF, 0–25°C | 75–80% | Rapid reaction | Potential over-alkylation |

| Oxidation | m-CPBA (1.1 eq), CH₂Cl₂, 0°C | 70–75% | Selective sulfoxide formation | Sensitive to moisture |

| Alternative Oxidation | H₂O₂ (30%), AcOH, 40°C | 65–70% | Cost-effective | Longer reaction time |

Critical Considerations

- Oxidation Selectivity : Over-oxidation to sulfone (S(O)₂CH₃) must be avoided. m-CPBA in stoichiometric amounts at low temperatures minimizes this risk.

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for Boc protection, while dimethylformamide (DMF) aids in methylation.

- Workup : Aqueous extraction and column chromatography are typically required to isolate intermediates and final products.

Spectroscopic Validation

Successful synthesis is confirmed via:

- ¹H NMR : Methylsulfinyl protons (δ 2.6–3.0 ppm, singlet).

- IR : Carbamate C=O stretch (~1700 cm⁻¹).

- MS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ = 236.1).

Industrial Scalability

Route 1 is more feasible for large-scale production due to:

- Availability of starting materials.

- Modular steps amenable to batch processing.

- Lower cost of reagents compared to specialized catalysts.

Alternative Strategies

- Enantioselective Synthesis : Chiral auxiliaries or asymmetric oxidation (e.g., Sharpless conditions) could yield enantiopure sulfoxide, though this adds complexity.

- Solid-Phase Synthesis : For combinatorial applications, though impractical for bulk preparation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(methylsulfinyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: tert-Butyl (2-(methylsulfonyl)ethyl)carbamate.

Reduction: tert-Butyl (2-(methylthio)ethyl)carbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2-(methylsulfinyl)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis. The carbamate group can be easily removed under mild acidic conditions.

Biology: Studied for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and ease of modification.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(methylsulfinyl)ethyl)carbamate involves the cleavage of the carbamate group to release the active compound. This cleavage can be catalyzed by enzymes such as esterases or amidases. The released compound can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (2-(methylsulfinyl)ethyl)carbamate with key analogs, highlighting differences in functional groups, physicochemical properties, and applications:

| Compound Name | CAS Number | Molecular Formula | Functional Group | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | Not provided | C₈H₁₇NO₃S | Sulfoxide (S=O) | High polarity due to sulfinyl group; potential chirality | Chiral synthesis, drug intermediates, directing groups |

| tert-Butyl (2-(methylthio)ethyl)carbamate | 174360-08-8 | C₈H₁₇NO₂S | Thioether (S-) | Lower polarity; oxidizable to sulfoxide | Precursor for sulfoxide derivatives, protecting groups |

| tert-Butyl (2-(aminooxy)ethyl)carbamate | 75051-55-7 | C₈H₁₈N₂O₃ | Aminooxy (NH₂-O-) | Reactive towards carbonyls; forms oximes | Bioconjugation, oxime ligation |

| tert-Butyl (2-(benzylamino)ethyl)carbamate | 174799-52-1 | C₁₄H₂₂N₂O₂ | Benzylamine | Basic amine; nucleophilic reactivity | Peptide synthesis, catalyst scaffolds |

| tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate | 139115-92-7 | C₁₁H₂₃NO₅ | Hydroxyethyl ether | Hydrophilic due to PEG-like chain; water-soluble | Polymer chemistry, solubility enhancers |

Detailed Research Findings

Physicochemical Properties

- Solubility : The sulfinyl group increases polarity compared to thioethers, improving solubility in polar solvents like DMF or DMSO. In contrast, tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-NH-PEG3) exhibits enhanced water solubility due to its PEG chain .

- Stability : Sulfoxides are generally stable under acidic and basic conditions but may undergo further oxidation to sulfones. Thioethers, however, are prone to oxidation and nucleophilic substitution .

Biological Activity

Tert-Butyl (2-(methylsulfinyl)ethyl)carbamate, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in the realm of anticancer and antimicrobial applications. This article delves into the synthesis, biological evaluation, and research findings related to this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable methylsulfinyl ethyl derivative. The process generally follows these steps:

- Preparation of Methylsulfinyl Ethyl Derivative : This can be achieved through the oxidation of methylthio derivatives.

- Coupling Reaction : The methylsulfinyl ethyl derivative is reacted with tert-butyl carbamate in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

- Purification : The product is purified using standard techniques like column chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and HepG2 cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.3 | Induction of apoptosis via caspase activation |

| HepG2 | 12.7 | Disruption of microtubule dynamics |

In these assays, the compound was shown to induce apoptosis through the activation of caspases, leading to increased levels of apoptotic markers in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

| P. aeruginosa | 128 |

These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents .

Study 1: Evaluation in Cancer Models

A study conducted on xenograft models showed that administering this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with no severe side effects reported.

Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics. The combination therapy exhibited enhanced efficacy in reducing cell viability in resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance .

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (2-(methylsulfinyl)ethyl)carbamate, and how can reaction efficiency be validated?

- Methodological Answer : Synthetic routes typically involve carbamate formation via coupling of tert-butoxycarbonyl (Boc) protecting groups with sulfoxide-containing amines. A two-step approach is recommended:

Sulfoxidation : Oxidize 2-(methylthio)ethylamine to 2-(methylsulfinyl)ethylamine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Boc Protection : React the sulfoxide intermediate with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C.

Validate efficiency using HPLC purity assays (>95% yield) and 1H NMR to confirm sulfoxide formation (characteristic δ 2.5–3.0 ppm for S=O adjacent to CH2 groups). Monitor side reactions (e.g., overoxidation to sulfones) via LC-MS .

Q. How can researchers characterize this compound’s structural and stereochemical properties?

- Methodological Answer :

- Spectroscopy : Use 1H/13C NMR to identify Boc (δ 1.4 ppm for tert-butyl) and sulfoxide (δ 2.6–2.8 ppm for CH2-S=O) groups. Compare with NIST reference data for analogous carbamates .

- Chirality : For stereochemical analysis, employ polarimetry or chiral HPLC if the sulfoxide center is asymmetric.

- Mass Spectrometry : Confirm molecular weight via HRMS-ESI (e.g., [M+H]+ expected at m/z 236.12 for C8H17NO3S) .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodological Answer :

- Stability : The sulfoxide group is hygroscopic and prone to decomposition under acidic/basic conditions. Stability studies (TGA/DSC) show decomposition onset at ~150°C .

- Storage : Store in inert, airtight containers at –20°C in the dark. Avoid exposure to moisture or oxidizing agents (e.g., peroxides). Monitor purity via HPLC every 6 months .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for sulfoxide formation in this compound synthesis?

- Methodological Answer : Use density functional theory (DFT) to model the sulfoxidation mechanism. Key steps:

- Simulate transition states for sulfur oxidation using Gaussian or ORCA software.

- Compare activation energies for competing pathways (e.g., mCPBA vs. H2O2 oxidation).

Validate predictions experimentally via kinetic isotope effects (KIE) or reaction intermediate trapping .

Q. What strategies resolve contradictions in spectroscopic data for sulfoxide-containing carbamates?

- Methodological Answer :

- NMR Ambiguities : Assign overlapping CH2-S=O signals using COSY or HSQC to correlate protons and carbons.

- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., in ethyl acetate/hexane) and analyzing crystal packing .

Q. How can diastereoselective synthesis be achieved for chiral sulfoxide derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure oxidizing agents (e.g., Sharpless conditions) to induce asymmetry.

- Catalytic Asymmetric Oxidation : Employ titanium-based catalysts with chiral ligands (e.g., tartrate esters) to achieve >90% enantiomeric excess (ee).

Monitor ee via chiral HPLC with a cellulose-based column .

Q. What environmental impact assessments are recommended for lab-scale use of this compound?

- Methodological Answer :

- Ecotoxicity Screening : Perform Daphnia magna acute toxicity tests (EC50) and algae growth inhibition assays.

- Degradation Studies : Use GC-MS to track hydrolysis byproducts in simulated wastewater (pH 7–9).

- Waste Disposal : Follow EPA guidelines for sulfoxide-containing waste (incineration at >800°C) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 235.29 g/mol (C8H17NO3S) | Calculated |

| Stability (TGA) | Decomposition onset: 150°C | |

| Solubility | DCM > MeOH > H2O (sparingly soluble) | Empirical data |

Q. Table 2. Analytical Validation Parameters

| Technique | Parameter | Acceptance Criteria |

|---|---|---|

| HPLC Purity | Retention time: 8.2 min | ≥95% area |

| HRMS-ESI | m/z 236.12 [M+H]+ | Δ < 5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.